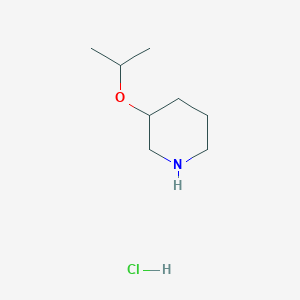
3-Isopropoxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxypiperidine hydrochloride: is a chemical compound with the molecular formula C8H18ClNO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypiperidine hydrochloride typically involves the alkylation of piperidine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 3-Isopropoxypiperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
Chemistry: 3-Isopropoxypiperidine hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds.
Biology: In biological research, it is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of bioactive molecules for pharmacological studies.
Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxypiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
4-Piperidone: A ketone derivative of piperidine.
Comparison: 3-Isopropoxypiperidine hydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-propan-2-yloxypiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
UEQKKXGXHLYZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















